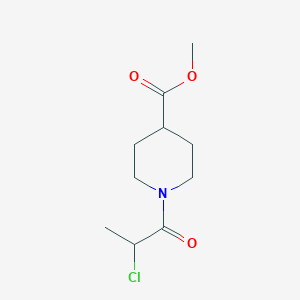

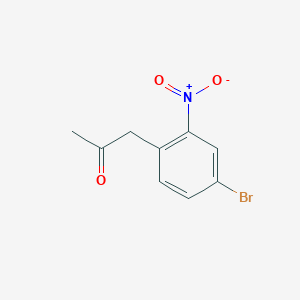

![molecular formula C10H9BrFNO2 B1291306 8-溴-6-氟-2,2-二甲基-2H-苯并[b][1,4]噁嗪-3(4H)-酮 CAS No. 688363-74-8](/img/structure/B1291306.png)

8-溴-6-氟-2,2-二甲基-2H-苯并[b][1,4]噁嗪-3(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

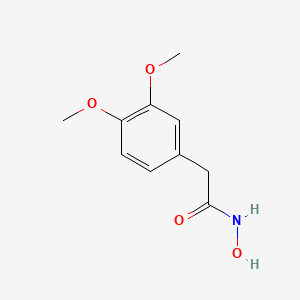

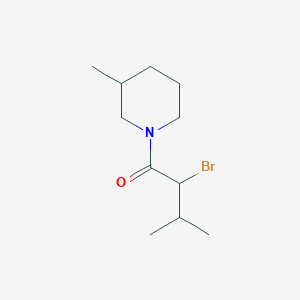

The compound 8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of the benzo[b][1,4]oxazine family. This class of compounds is known for its interesting chemical properties and potential applications in various fields, including medicinal chemistry. The specific compound is characterized by the presence of bromo and fluoro substituents, which can significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of benzo[b][1,4]oxazines can be achieved through a three-component, one-pot synthesis method in the presence of an ionic liquid such as 1-butyl-3-methylimidazolium bromide [bmim]Br. This method is advantageous due to its good yields, short reaction times, and the reusability of the ionic liquid . Although the specific synthesis of 8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is not detailed in the provided papers, it is likely that a similar approach could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of benzo[b][1,4]oxazines has been studied using spectral data and theoretical calculations. These compounds are believed to exist predominantly in the keto form. The presence of substituents such as bromo and fluoro groups would influence the electronic distribution within the molecule, potentially affecting its stability and reactivity .

Chemical Reactions Analysis

Benzo[b][1,4]oxazines can undergo various chemical reactions. For instance, they can react with diazomethane and acetic anhydride to form methoxy- and acetoxybenzo[b][1,4]oxazines, respectively. However, the reactivity can differ depending on the position of the substituents and the specific structure of the oxazine ring. For example, benzo[b]cyclohept[e][1,4]oxazin-10(11H)-one, which has a different substitution pattern, was found to exist in a stable, intermolecularly hydrogen-bonded form and did not form acetoxylated or methylated compounds . This suggests that the reactivity of 8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one would need to be studied to understand its specific chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b][1,4]oxazines are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromo and fluoro is likely to affect the compound's boiling point, solubility, and stability. The spectral data can provide insights into the electronic transitions within the molecule, which are relevant for understanding its optical properties. Theoretical calculations can also predict the compound's behavior in different chemical environments . However, the specific physical and chemical properties of 8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one would require empirical data to be fully characterized.

科学研究应用

除草剂活性

8-溴-6-氟-2,2-二甲基-2H-苯并[b][1,4]噁嗪-3(4H)-酮与相关的苯并[b][1,4]噁嗪衍生物类似,已被研究其潜在的除草剂活性。对类似化合物的研究证明了它们作为原卟啉原氧化酶抑制剂的功效,这是一种通常在除草剂设计中利用的机制。这些化合物,包括氟咪噁嗪及其衍生物等变体,在特定发育阶段施用时,对作物表现出广谱除草活性和安全性。值得注意的是,其中一些衍生物表现出商业水平的除草剂活性,突出了它们在农业应用中的潜力 (黄明志等人,2005)。

抗菌特性

8-溴-6-氟-2,2-二甲基-2H-苯并[b][1,4]噁嗪-3(4H)-酮的衍生物已被合成并评估其抗菌活性。这些化合物具有各种取代基,已针对一系列革兰氏阳性菌和革兰氏阴性菌以及真菌进行了测试。结果表明,氟原子的存在显着增强了这些化合物的抗菌效果,为设计新的抗菌剂提供了基础 (方亮等人,2011)。

癌症研究

在癌症研究领域,2,2-二甲基-2H-苯并[b][1,4]噁嗪-3(4H)-酮衍生物已被探索为溴结构域蛋白 4(BRD4)的选择性抑制剂,BRD4 是治疗去势抵抗性前列腺癌的靶点。这些化合物已显示出有希望的体外和体内活性,抑制细胞生长和前列腺癌进展中涉及的关键基因的表达。这些发现强调了这些化合物在癌症治疗策略中的治疗潜力 (邱萍香等人,2018)。

血小板聚集抑制

进一步的研究深入到合成新型 2H-苯并[b][1,4]噁嗪-3(4H)-酮衍生物,作为血小板聚集的潜在抑制剂,血小板聚集是预防血栓事件的关键因素。初步研究表明,这些化合物可以有效抑制 ADP 诱导的血小板聚集,表明它们在心血管疾病管理中的潜在应用 (田肖等人,2012)。

属性

IUPAC Name |

8-bromo-6-fluoro-2,2-dimethyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO2/c1-10(2)9(14)13-7-4-5(12)3-6(11)8(7)15-10/h3-4H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEKDSIHOMODMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(O1)C(=CC(=C2)F)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619187 |

Source

|

| Record name | 8-Bromo-6-fluoro-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |

CAS RN |

688363-74-8 |

Source

|

| Record name | 8-Bromo-6-fluoro-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

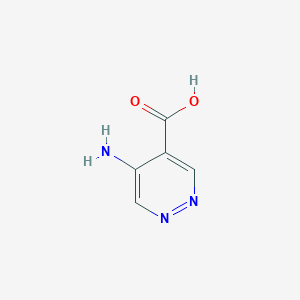

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)